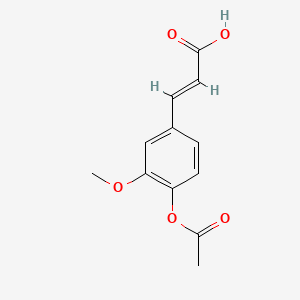

4-Acetoxy-3-methoxycinnamic acid

Overview

Description

4-Acetoxy-3-methoxycinnamic acid is an acetate ester obtained by the formal condensation of the phenolic group of ferulic acid with acetic acid . It is a cinnamaldehyde derivative and an organic building block useful in chemical synthesis .

Synthesis Analysis

The synthesis of this compound involves the reaction of ethanol and 4-hydroxy-3-methoxycinnamic acid using an efficient cation-exchange resin as a catalyst under microwave irradiation . The traditional synthesis was catalyzed by sulfuric acid under direct heating method .Molecular Structure Analysis

The molecular formula of this compound is C12H12O5 . The InChI is InChI=1S/C12H12O5/c1-8(13)17-10-5-3-9(4-6-12(14)15)7-11(10)16-2/h3-7H,1-2H3,(H,14,15) .Chemical Reactions Analysis

This compound is a cinnamaldehyde derivative and is an organic building block useful in chemical synthesis .Physical and Chemical Properties Analysis

The molecular weight of this compound is 236.22 g/mol . The exact mass is 236.06847348 g/mol .Scientific Research Applications

Antiplatelet Activity

4-Acetoxy-3-methoxycinnamic acid, also known as ferulic acid, has been studied for its antiplatelet activity. A study synthesized this compound using microwave irradiation and tested its antiplatelet activity through blood clotting time methods. The results showed that 4-hydroxy-3-methoxycinnamic acid has significant antiplatelet activity, comparable to acetosal (Marentek, Budiati, & Ekowati, 2022).

Antioxidant and Biological Activities

Ferulic acid is also recognized for its antioxidant properties, which may help combat disorders related to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. This review highlights its various biological activities and its presence in numerous foods (Silva & Batista, 2017).

Analytical Methodologies for Quantification

Analytical methodologies have been developed for quantifying ferulic acid and its oligomers. This is crucial for its potential applications in food, health, and cosmetic industries (Barberousse et al., 2008).

Anticancer Properties

4-Hydroxy-3-methoxycinnamic acid exhibits selective anticancer inhibitory activity on tumor cells. A study found that it inhibits proliferation and induces apoptosis in human breast cancer cells with minimal effects on non-tumoral cells (Hamdan et al., 2013).

Role in Soil Ecology

This compound's role in soil ecology, particularly its involvement in biochemical interactions between plants and soil organisms, has been investigated. The study addressed how soil physicochemical and biological processes affect the concentrations of ferulic acid in soil (Dalton, 1989).

Nutraceutical Applications

The compound's nutraceutical applications, particularly its antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities, have been extensively reviewed. This includes discussions on its natural sources, metabolism, and safety in food applications (Płowuszyńska & Gliszczyńska, 2021).

Cell Cycle Arrest and Autophagy in Cancer Cells

A study on cervical cancer cells showed that ferulic acid induced cell cycle arrest and autophagy, suggesting its potential as an anti-cancer drug (Gao et al., 2018).

Photoreactivity

Research on the photoreactivity of 4-methoxycinnamic acid derivatives highlights its potential in the field of photochemistry, which is relevant for various industrial applications (Schrader, Jakupovic, & Baltes, 1994).

Metabolic Improvement in Obesity

A study demonstrated that 4-hydroxy-3-methoxycinnamic acid improves metabolic conditions in diet-induced obese mice, suggesting its potential in obesity management (Ohue‐Kitano et al., 2019).

Effects on Orexigenic Peptides and Glucose Homeostasis

Ferulic acid has been shown to regulate orexigenic peptides and hepatic glucose homeostasis, offering insights into its role in managing obesity and hyperglycemia (Kinyua et al., 2018).

Mechanism of Action

While specific studies on the mechanism of action of 4-Acetoxy-3-methoxycinnamic acid are not available, a related compound, 4-Methoxycinnamic acid, has been found to inhibit fungal cell wall synthesis, destroy the permeability of fungal cell membranes, and mediate the anti-inflammatory, immune response of the host .

Properties

IUPAC Name |

(E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-8(13)17-10-5-3-9(4-6-12(14)15)7-11(10)16-2/h3-7H,1-2H3,(H,14,15)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKNVZISLLDMOR-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062545, DTXSID301205242 | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34749-55-8, 2596-47-6 | |

| Record name | (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34749-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-(acetyloxy)-3-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002596476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetoxy-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B3424422.png)